molecular formula C26H23ClN2O5S3 B11037089 dimethyl 2-{1-[(4-chlorophenyl)carbamoyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(4-chlorophenyl)carbamoyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11037089
M. Wt: 575.1 g/mol
InChI Key: APWPETRWNPULGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIMETHYL 2-[1-[(4-CHLOROANILINO)CARBONYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a dithiole ring, and a chlorinated aniline group

Preparation Methods

The synthesis of DIMETHYL 2-[1-[(4-CHLOROANILINO)CARBONYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the Dithiole Ring: The dithiole ring can be introduced through a cyclization reaction involving sulfur-containing reagents.

    Attachment of the Chlorinated Aniline Group: The chlorinated aniline group can be attached through a nucleophilic substitution reaction.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

DIMETHYL 2-[1-[(4-CHLOROANILINO)CARBONYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated aniline group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DIMETHYL 2-[1-[(4-CHLOROANILINO)CARBONYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-[(4-CHLOROANILINO)CARBONYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar compounds to DIMETHYL 2-[1-[(4-CHLOROANILINO)CARBONYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE include:

    4-Chloroaniline: A simpler compound with a chlorinated aniline group.

    Quinoline Derivatives: Compounds with a quinoline core, used in various pharmaceutical applications.

    Dithiole Derivatives: Compounds containing a dithiole ring, known for their electronic properties.

The uniqueness of DIMETHYL 2-[1-[(4-CHLOROANILINO)CARBONYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its combination of these structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H23ClN2O5S3

Molecular Weight

575.1 g/mol

IUPAC Name

dimethyl 2-[1-[(4-chlorophenyl)carbamoyl]-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H23ClN2O5S3/c1-13-6-11-17-16(12-13)18(24-36-19(22(30)33-4)20(37-24)23(31)34-5)21(35)26(2,3)29(17)25(32)28-15-9-7-14(27)8-10-15/h6-12H,1-5H3,(H,28,32)

InChI Key

APWPETRWNPULGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.